![molecular formula C15H13BrN2O5S2 B2379333 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide CAS No. 2034546-96-6](/img/structure/B2379333.png)
5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide
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Description
5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDOTS and is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. Additionally, we will explore future directions for research on BDOTS.
Scientific Research Applications
- Metalation-Alkylation Reactions : 5-Bromothiophene derivatives, including this compound, can undergo metalation-alkylation reactions with various electrophiles to form 5-alkylated products . Researchers use these reactions to synthesize novel organic molecules with potential pharmaceutical applications.
- Radiosensitization : Rak and colleagues proposed 5-substituted pyrimidine derivatives (including bromothiophenes) as potential radiosensitizers for hypoxic cells . These compounds enhance the effectiveness of radiation therapy by sensitizing cancer cells to radiation-induced damage.
- Dielectric Materials : Allyl phenyl thiophene ether, synthesized through coupling 4-bromo allyl phenyl ether with 2-bromothiophene, has shown promise as a dielectric material for organic thin-film transistors . Its electrical properties make it suitable for electronic applications.
- Imidazole Moiety : The imidazole-containing portion of this compound (the 2,4-dioxooxazolidin-3-yl group) is a five-membered heterocyclic ring. Imidazole derivatives exhibit diverse biological activities, including antibacterial, antitumor, anti-inflammatory, and antioxidant effects . Researchers explore these compounds for drug development.
- Benzylic Position Reactivity : The benzylic position in this compound is susceptible to nucleophilic substitution reactions. Depending on the specific halide, it can react via SN1 or SN2 pathways. Primary benzylic halides typically favor SN2 reactions, while secondary and tertiary ones tend to proceed via SN1 mechanisms .
Organic Synthesis and Medicinal Chemistry
Materials Science
Biological Activities and Drug Discovery
Chemical Biology
properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKXCLFZIEFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide |
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